Benzylidenebis(tricyclohexylphosphine)dichlororuthenium

CAS No.:

Cat. No.: VC13335742

Molecular Formula: C43H72Cl2P2Ru

Molecular Weight: 823.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H72Cl2P2Ru |

|---|---|

| Molecular Weight | 823.0 g/mol |

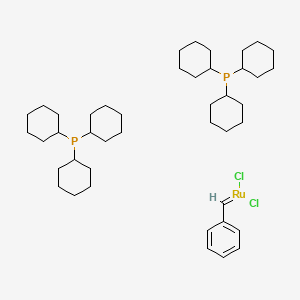

| IUPAC Name | benzylidene(dichloro)ruthenium;tricyclohexylphosphane |

| Standard InChI | InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 |

| Standard InChI Key | PNPBGYBHLCEVMK-UHFFFAOYSA-L |

| Canonical SMILES | C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |

Introduction

Chemical and Structural Properties

Molecular Composition and Physical Characteristics

Benzylidenebis(tricyclohexylphosphine)dichlororuthenium has the molecular formula C₄₃H₇₂Cl₂P₂Ru and a molecular weight of 822.96 g/mol . The compound crystallizes as a purple or violet powder, decomposing at 153°C with limited solubility in organic solvents such as chloroform and dichloromethane . Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Melting Point | 153°C (decomposition) | |

| Solubility | Sparingly in CH₂Cl₂, CHCl₃ | |

| Appearance | Purple/Violet Powder | |

| Density | N/A | |

| Flash Point | 195.6°C |

Structural Features

The catalyst features a ruthenium center coordinated by two tricyclohexylphosphine (PCy₃) ligands, a benzylidene group, and two chloride ions. The 14-electron configuration of the ruthenium center facilitates its catalytic activity, while the bulky PCy₃ ligands enhance stability by preventing unwanted side reactions . The benzylidene moiety acts as a carbene precursor, critical for initiating metathesis cycles .

Synthesis and Purification

Synthetic Methodology

The synthesis involves reacting dichlorotris(triphenylphosphine)ruthenium with phenyldiazomethane in dichloromethane at -78°C, followed by the addition of tricyclohexylphosphine . Key steps include:

-

Diazomethane Activation: Phenyldiazomethane generates a reactive carbene intermediate.

-

Phosphine Coordination: PCy₃ ligands replace triphenylphosphine, stabilizing the ruthenium center .

-

Purification: Repeated washing with methanol and acetone removes impurities, yielding the final product in ~50% yield .

Purification Techniques

Purification involves dissolving the crude product in dichloromethane, concentrating the solution, and precipitating with methanol. The resulting microcrystals are vacuum-dried to ensure purity >97% .

Applications in Organic and Polymer Chemistry

Olefin Metathesis Reactions

Grubbs Catalyst (1st Gen) excels in several metathesis pathways:

-

Ring-Closing Metathesis (RCM): Constructs cyclic structures (e.g., macrocycles) by linking terminal alkenes .

-

Cross Metathesis (CM): Couples dissimilar alkenes to form substituted alkenes, useful in natural product synthesis .

-

Ring-Opening Metathesis Polymerization (ROMP): Converts strained cycloolefins (e.g., norbornene) into high-molecular-weight polymers .

Case Study: ROMP of Oxanorbornenes

A 2007 study demonstrated the synthesis of poly(oxanorbornene) block copolymers using this catalyst. Functionalization via azide-alkyne "click" chemistry yielded materials with microphase-separated structures, ideal for optical and medical applications .

Suzuki Coupling and Beyond

Although primarily a metathesis catalyst, it also facilitates Suzuki-Miyaura cross-couplings under modified conditions, expanding its utility in aryl-aryl bond formation .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Flammability | Avoid open flames, static discharge | |

| Skin/Eye Exposure | Use gloves, goggles | |

| Inhalation Risks | Use fume hoods |

Recent Research and Advancements

Stability and Decomposition Pathways

Electrochemical studies reveal that the catalyst decomposes via phosphine dissociation and oxidation, forming tricyclohexylphosphine oxide (O=PCy₃) . In oxygen-rich environments, the benzylidene group oxidizes to benzaldehyde, terminating catalytic activity .

Electrochemical Behavior

Cyclic voltammetry in CH₂Cl₂ shows a reduction potential of -1.25 V vs. Fc/Fc⁺, correlating with ruthenium’s electron-deficient state. This property is exploited to modulate catalytic efficiency in redox-sensitive reactions .

Polymer-Supported Variants

Immobilizing the catalyst on polystyrene matrices improves recyclability, enabling reuse in batch reactions without significant loss of activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume